6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Descripción
Its structure features:
- A pyrazolo[3,4-d]pyridazinone core with fused pyrazole and pyridazinone rings.
- Substituents:
- 6-position: 2-fluorobenzyl group (ortho-fluorinated benzyl).
- 4-position: Isopropyl group (bulky alkyl substituent).
- 1-position: o-Tolyl (ortho-methylphenyl), introducing steric hindrance.
The fluorine atom enhances metabolic stability and binding affinity via electron-withdrawing effects, while the isopropyl and o-tolyl groups modulate lipophilicity and steric interactions. Synthetic routes for analogous compounds often involve condensation of pyrazole precursors with carbonyl reagents, as seen in related studies .
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-14(2)20-17-12-24-27(19-11-7-4-8-15(19)3)21(17)22(28)26(25-20)13-16-9-5-6-10-18(16)23/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWBFZIIWLIYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=CC=C4F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolopyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens, particularly in inhibiting HIV-1 replication.
- Antitumor Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor cell proliferation.
- Neuroprotective Effects : The compound has been evaluated for its impact on neurodegenerative conditions, particularly through modulation of acetylcholinesterase (AChE) activity.
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral reverse transcriptase, a crucial enzyme in the HIV replication cycle.
- Cell Cycle Arrest : In cancer models, it has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- AChE Inhibition : The compound shows potential as an AChE inhibitor, which is significant for treating cognitive disorders.
Antiviral Activity Against HIV-1
A study evaluated the efficacy of similar pyrazolopyridazine derivatives against HIV-1. It was found that compounds with structural modifications similar to 6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one displayed potent inhibitory effects at picomolar concentrations against wild-type and mutant strains of HIV-1 .
Antitumor Studies
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines. A notable study reported an IC50 value of 0.5 µM against breast cancer cells, indicating significant cytotoxicity . Additionally, in vivo studies using xenograft models revealed that administration of the compound led to a reduction in tumor size by approximately 60% compared to control groups.
Neuroprotective Effects
Research focusing on neuroprotection highlighted that the compound effectively inhibited AChE activity with an IC50 value of 25 nM. This suggests its potential utility in treating Alzheimer’s disease and other cognitive impairments .
Data Summary Table
Comparación Con Compuestos Similares
Comparison with Structural Analogs
This section compares the target compound with three closely related derivatives, emphasizing structural variations and their hypothesized impacts.
Structural and Substituent Analysis
Key Observations:
1-Position Substitutions :
- The target’s o-tolyl group introduces steric hindrance compared to 3-chlorophenyl (Analog 1) or 4-fluorophenyl (Analog 2). This may reduce rotational freedom and enhance target selectivity.
- Halogen vs. Methyl : Analog 1’s 3-chlorophenyl could improve binding via halogen bonds, whereas the target’s o-tolyl may prioritize hydrophobic interactions.
4-Position Substitutions :
- The isopropyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to methyl in Analogs 1 and 2 (logP ~2.8–3.0). This could enhance membrane permeability but reduce aqueous solubility.
6-Position Substitutions: 2-Fluorobenzyl (target) vs. Para-fluorine in Analog 2 may enhance metabolic stability due to reduced steric clash.
Core Structure :
Hypothesized Pharmacological and Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| logP | ~3.5 (high) | ~3.0 | ~2.8 | ~2.5 (piperazine) |
| Solubility (µg/mL) | <10 (low) | 15–20 | 20–25 | >50 (due to piperazine) |
| Metabolic Stability | Moderate (ortho-fluorine) | High (chlorine) | High (dual fluorine) | High (fluorinated chain) |
| Steric Effects | High (isopropyl + o-tolyl) | Moderate (methyl) | Low (symmetrical) | Variable |
Discussion:
- Metabolic Stability : Analog 2’s dual para-fluorine groups may offer superior stability compared to the target’s single ortho-fluorine, which is more susceptible to enzymatic oxidation.
- Synthetic Accessibility : Analogs 1 and 2 (methyl at 4-position) are easier to synthesize than the target’s isopropyl variant, which requires bulky reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
